molecular formula C28H28N2O6S B4313898 METHYL 2-[(2-{[2-(BENZOYLAMINO)-2-PHENYLACETYL]OXY}ACETYL)AMINO]-3-(BENZYLSULFANYL)PROPANOATE

METHYL 2-[(2-{[2-(BENZOYLAMINO)-2-PHENYLACETYL]OXY}ACETYL)AMINO]-3-(BENZYLSULFANYL)PROPANOATE

Cat. No.: B4313898
M. Wt: 520.6 g/mol
InChI Key: XOFKQIFDVHDJQD-UHFFFAOYSA-N
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Description

Methyl N-({[(benzoylamino)(phenyl)acetyl]oxy}acetyl)-S-benzylcysteinate is a complex organic compound with a unique structure that includes benzoylamino, phenyl, and acetyl groups

Preparation Methods

The synthesis of METHYL 2-[(2-{[2-(BENZOYLAMINO)-2-PHENYLACETYL]OXY}ACETYL)AMINO]-3-(BENZYLSULFANYL)PROPANOATE involves multiple steps. The synthetic route typically starts with the preparation of intermediate compounds, which are then combined under specific reaction conditions to form the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Methyl N-({[(benzoylamino)(phenyl)acetyl]oxy}acetyl)-S-benzylcysteinate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis. In biology, it may be used in studies involving enzyme interactions and protein modifications. In medicine, it has potential applications in drug development and therapeutic treatments. Its unique structure allows it to interact with various biological targets, making it a valuable tool in scientific research.

Mechanism of Action

The mechanism of action of METHYL 2-[(2-{[2-(BENZOYLAMINO)-2-PHENYLACETYL]OXY}ACETYL)AMINO]-3-(BENZYLSULFANYL)PROPANOATE involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or proteins, affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl N-({[(benzoylamino)(phenyl)acetyl]oxy}acetyl)-S-benzylcysteinate can be compared with other similar compounds, such as benzoylamino derivatives and phenylacetyl compounds. These compounds share some structural similarities but differ in their specific functional groups and overall structure. The unique combination of benzoylamino, phenyl, and acetyl groups in METHYL 2-[(2-{[2-(BENZOYLAMINO)-2-PHENYLACETYL]OXY}ACETYL)AMINO]-3-(BENZYLSULFANYL)PROPANOATE gives it distinct properties and applications.

Properties

IUPAC Name

methyl 2-[[2-(2-benzamido-2-phenylacetyl)oxyacetyl]amino]-3-benzylsulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O6S/c1-35-27(33)23(19-37-18-20-11-5-2-6-12-20)29-24(31)17-36-28(34)25(21-13-7-3-8-14-21)30-26(32)22-15-9-4-10-16-22/h2-16,23,25H,17-19H2,1H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFKQIFDVHDJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSCC1=CC=CC=C1)NC(=O)COC(=O)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-[(2-{[2-(BENZOYLAMINO)-2-PHENYLACETYL]OXY}ACETYL)AMINO]-3-(BENZYLSULFANYL)PROPANOATE
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METHYL 2-[(2-{[2-(BENZOYLAMINO)-2-PHENYLACETYL]OXY}ACETYL)AMINO]-3-(BENZYLSULFANYL)PROPANOATE
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METHYL 2-[(2-{[2-(BENZOYLAMINO)-2-PHENYLACETYL]OXY}ACETYL)AMINO]-3-(BENZYLSULFANYL)PROPANOATE
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METHYL 2-[(2-{[2-(BENZOYLAMINO)-2-PHENYLACETYL]OXY}ACETYL)AMINO]-3-(BENZYLSULFANYL)PROPANOATE
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METHYL 2-[(2-{[2-(BENZOYLAMINO)-2-PHENYLACETYL]OXY}ACETYL)AMINO]-3-(BENZYLSULFANYL)PROPANOATE
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METHYL 2-[(2-{[2-(BENZOYLAMINO)-2-PHENYLACETYL]OXY}ACETYL)AMINO]-3-(BENZYLSULFANYL)PROPANOATE

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